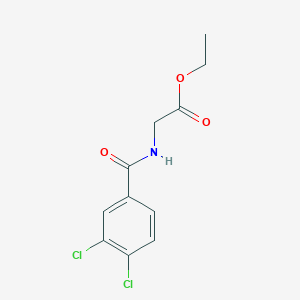
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, also known as DCAEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCAEE is a derivative of 3,4-dichloroaniline and acetic acid, and it has been synthesized using various methods.
作用机制
The mechanism of action of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase, a key enzyme involved in the metabolism of glucose. This activation of pyruvate dehydrogenase leads to an increase in oxidative phosphorylation, which results in apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection.
实验室实验的优点和局限性
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is also stable under normal laboratory conditions and can be stored for extended periods. However, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. One potential direction is to investigate its potential as a crop protection agent, particularly its antifungal and antibacterial properties. Another direction is to study its potential as a cancer treatment, particularly its mechanism of action and its efficacy in animal models. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could be used as a precursor for the synthesis of new materials with unique properties. Overall, further research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.
Conclusion
In conclusion, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, or (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been synthesized using various methods, and it has been extensively studied for its potential applications in cancer treatment, crop protection, and material science. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis, but it also has some limitations. Future research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.
合成方法
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with ethyl chloroformate, followed by the addition of sodium acetate in acetic anhydride. Another method involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of sodium hydride, followed by the addition of acetic acid. The yield of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester using these methods ranges from 60% to 80%.
科学研究应用
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been extensively studied for its potential applications in various fields, including cancer treatment, crop protection, and material science. In cancer treatment, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been used as a precursor for the synthesis of polymers and other materials.
属性
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLMHHTKYNKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
